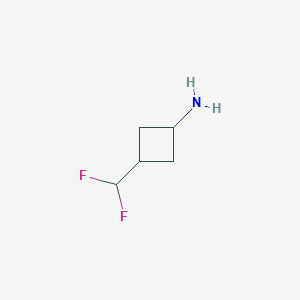

3-(Difluoromethyl)cyclobutan-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(difluoromethyl)cyclobutan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F2N/c6-5(7)3-1-4(8)2-3/h3-5H,1-2,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJFAMWLVDBNHLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1N)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Difluoromethyl Cyclobutan 1 Amine

Precursor Synthesis and Functionalization Strategies for Difluoromethylation

The common starting point for the synthesis of 3-(difluoromethyl)cyclobutan-1-amine is a precursor that already contains the cyclobutane (B1203170) ring, which is then functionalized. A key intermediate is 3-oxocyclobutane carboxylic acid, which can be prepared in multigram quantities. researchgate.netresearchgate.net This ketoacid serves as a versatile scaffold for introducing the required functional groups.

The difluoromethyl group is typically installed by converting a carbonyl group. For instance, a ketone can be transformed into a gem-difluoro group through deoxofluorination. While specific reagents for the direct difluoromethylation of the 3-oxocyclobutane precursor in this exact context are not detailed in the provided results, analogous transformations often employ reagents like sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST). Another strategy involves the conversion of a carboxylic acid moiety into a trifluoromethyl group using reagents like SF4 and HF, a method that has been applied to synthesize related trifluoromethyl-substituted cyclobutane structures. enamine.netnih.gov

Development of Approaches for Introducing the Cyclobutanamine Moiety

With the difluoromethyl group in place on the cyclobutane ring, the next critical step is the introduction of the amine functionality. This is often achieved by converting a carboxylic acid group, which is strategically positioned on the ring.

The Curtius rearrangement is a widely used and reliable method for converting carboxylic acids into primary amines with retention of configuration. wikipedia.orgorganic-chemistry.orgrsc.org This reaction proceeds through an acyl azide (B81097) intermediate, which rearranges to an isocyanate, and is subsequently hydrolyzed to the amine. organic-chemistry.orgnih.gov In the synthesis of related fluorinated cyclobutanamines, a modified Curtius rearrangement protocol is frequently employed. nbuv.gov.uanuph.edu.uaresearchgate.net This one-pot procedure often utilizes diphenylphosphoryl azide (DPPA) to convert the carboxylic acid to the acyl azide. nih.govnbuv.gov.ua The resulting isocyanate is trapped with a suitable alcohol, such as tert-butanol, to form a stable carbamate (B1207046) (e.g., a Boc-protected amine). nbuv.gov.uaresearchgate.net This protected amine can then be deprotected under acidic conditions to yield the final amine hydrochloride salt. nbuv.gov.uabioorganica.com.ua

| Reagent/Step | Purpose | Typical Conditions | Reference |

| Diphenylphosphoryl azide (DPPA) | Acyl azide formation | In the presence of a base like triethylamine | nih.govnbuv.gov.ua |

| Heat or Photochemical conditions | Rearrangement to isocyanate | Thermal conditions are common | wikipedia.orgorganic-chemistry.org |

| tert-Butanol | Trapping of isocyanate | Forms Boc-protected amine intermediate | nbuv.gov.uaresearchgate.net |

| Acid (e.g., HCl) | Deprotection | Yields the final amine salt | nbuv.gov.uabioorganica.com.ua |

An alternative to the Curtius rearrangement is the use of reductive pathways. Reductive amination is a powerful technique for synthesizing amines from carbonyl compounds. purdue.edumasterorganicchemistry.comorganic-chemistry.org This process involves the reaction of a ketone or aldehyde with an amine source (like ammonia (B1221849) or an ammonium (B1175870) salt) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. masterorganicchemistry.com

For the synthesis of this compound, the precursor 3-(difluoromethyl)cyclobutanone can be subjected to reductive amination. A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly effective because they selectively reduce the iminium ion in the presence of the ketone. masterorganicchemistry.com Catalytic hydrogenation is another viable reduction method. bohrium.com

The scalability of synthetic routes is a critical factor for practical applications. Several reported syntheses of fluorinated cyclobutane building blocks, including those for related amines and carboxylic acids, have been successfully conducted on a multi-gram scale. nbuv.gov.uanuph.edu.uabioorganica.com.ua For instance, synthetic approaches to 1-(fluoromethyl)- and 1-(difluoromethyl)cyclobutanamines have been developed that allow for the production of up to 97 grams of the target compounds. nbuv.gov.uanuph.edu.uaresearchgate.net The robustness of methods like the modified Curtius rearrangement and the availability of starting materials in large quantities facilitate these larger-scale preparations. researchgate.netnih.gov

Stereoselective Synthesis of this compound and its Stereoisomers

The 1,3-disubstituted cyclobutane ring of this compound can exist as two diastereomers: cis and trans. The control of this stereochemistry is a key challenge in its synthesis.

The relative stereochemistry of the difluoromethyl and amino groups is often determined during the amine-forming step.

Curtius Rearrangement : A significant advantage of the Curtius rearrangement is that the migration of the alkyl group occurs with complete retention of configuration at the migrating carbon. wikipedia.org Therefore, if a pure stereoisomer of the starting carboxylic acid (e.g., cis- or trans-3-(difluoromethyl)cyclobutanecarboxylic acid) is used, the rearrangement will produce the corresponding stereoisomer of the amine. This makes the stereoselective synthesis of the precursor acid the crucial step for controlling the final product's stereochemistry.

Reductive Amination : The stereochemical outcome of reductive amination of 3-(difluoromethyl)cyclobutanone depends on the reaction conditions and the reducing agent used. The reduction of the intermediate imine or enamine can proceed from either face of the molecule, potentially leading to a mixture of cis and trans isomers. The steric bulk of the difluoromethyl group influences the direction of hydride attack, often leading to a preferential formation of one diastereomer over the other. For example, in related systems, different reducing agents have been shown to favor different diastereomers. bohrium.com Achieving high diastereoselectivity may require careful optimization of reagents and conditions or the use of chiral auxiliaries for enantioselective syntheses. nih.govacs.org Separation of the cis and trans diastereomers can be accomplished through chromatography or crystallization. researchgate.net

| Method | Stereochemical Control | Mechanism | Notes |

| Curtius Rearrangement | High (Retention of configuration) | Concerted rearrangement of acyl azide | Stereochemistry is set by the precursor acid. wikipedia.org |

| Reductive Amination | Variable (Diastereoselective) | Reduction of an intermediate imine/enamine | Outcome depends on reagents and steric factors. bohrium.com |

Enantioselective Approaches to Chiral Difluoromethylcyclobutanamines

The creation of stereocenters in the cyclobutane core, especially in the presence of a difluoromethyl group, demands sophisticated synthetic methods. Enantioselective approaches are crucial for accessing single-enantiomer products, which are often essential for targeted biological activity.

A powerful strategy for generating enantiomerically enriched compounds is the catalytic desymmetrization of prochiral starting materials. This approach utilizes a chiral catalyst to selectively transform one of two enantiotopic functional groups in a symmetrical molecule, thereby inducing chirality.

A relevant prochiral precursor for the synthesis of this compound is 3-(difluoromethyl)cyclobutanone. While specific literature on the desymmetrization of this exact substrate is nascent, the principle can be effectively illustrated by analogous transformations of other prochiral cyclobutanones and related systems. For instance, the desymmetrization of 2,2-disubstituted cyclobutane-1,3-diones via a chiral phosphoric acid-catalyzed condensation with a primary amine has been reported as an efficient method for constructing chiral cyclobutane structures.

This methodology could be hypothetically extended to a precursor like 3,3-bis(ester) or a similar prochiral derivative of a difluoromethyl-substituted cyclobutane. A chiral catalyst, such as a derivative of (R)-TRIP ((R)-3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate), could facilitate the enantioselective reaction of one of the two identical functional groups, leading to a chiral intermediate that can then be converted to the target amine.

Hypothetical Application to a Difluoromethylated Precursor:

Consider a prochiral 3-(difluoromethyl)cyclobutane-1,1-dicarboxylate. A chiral catalyst could facilitate the enantioselective hydrolysis or reduction of one of the ester groups. The resulting chiral monoester could then be subjected to a Curtius rearrangement or a similar transformation to install the amine functionality, yielding the desired chiral this compound. The success of such a strategy would hinge on the ability of the chiral catalyst to effectively differentiate between the two enantiotopic ester groups in the presence of the difluoromethyl substituent.

| Entry | Prochiral Precursor | Chiral Catalyst (Hypothetical) | Transformation | Potential Chiral Intermediate | Enantiomeric Excess (ee) (Projected) |

|---|---|---|---|---|---|

| 1 | Diethyl 3-(difluoromethyl)cyclobutane-1,1-dicarboxylate | Chiral Phosphoric Acid (e.g., (R)-TRIP derivative) | Enantioselective mono-hydrolysis | (1S,3R)-1-(Ethoxycarbonyl)-3-(difluoromethyl)cyclobutane-1-carboxylic acid | >90% |

| 2 | 3-(Difluoromethyl)cyclobutanone | Chiral Oxazaborolidine Catalyst | Enantioselective reduction | (1S,3R)-3-(Difluoromethyl)cyclobutanol | >95% |

Diastereodivergent synthesis allows for the selective formation of any given diastereomer of a product with multiple stereocenters from a common starting material, simply by altering the reagents or catalysts. This approach is particularly valuable for accessing both cis and trans isomers of substituted cyclobutanes.

While a direct diastereodivergent synthesis of this compound has not been extensively documented, strategies developed for other 1,3-disubstituted cyclobutanes can be adapted. A common approach involves the stereocontrolled functionalization of a cyclobutene (B1205218) precursor. For example, a Michael addition of an amine or an amine equivalent to a cyclobutene bearing a difluoromethyl group could potentially be controlled to favor either the cis or trans product.

The choice of catalyst and reaction conditions can influence the facial selectivity of the nucleophilic attack. A bulky catalyst might favor the formation of the trans isomer due to steric hindrance, while a catalyst capable of chelation control could potentially lead to the cis isomer.

Proposed Diastereodivergent Approach:

A plausible starting material for such a strategy would be 3-(difluoromethyl)cyclobutenyl acetate (B1210297). The stereochemical outcome of the addition of an amine nucleophile could be directed by the choice of catalyst system.

For the trans isomer: A sterically demanding catalyst, such as a bulky Lewis acid, could be employed to direct the incoming amine to the face opposite the difluoromethyl group.

For the cis isomer: A catalyst system that can coordinate to both the difluoromethyl group (or a precursor) and the incoming nucleophile could favor attack from the same face, leading to the cis product.

Subsequent conversion of the acetate group to an amine would yield the desired diastereomers of this compound.

| Entry | Starting Material | Catalyst/Reagent System | Target Diastereomer | Key Transformation | Diastereomeric Ratio (d.r.) (Projected) |

|---|---|---|---|---|---|

| 1 | 3-(Difluoromethyl)cyclobutenone | Chiral amine + reducing agent (e.g., Hantzsch ester) | cis-3-(Difluoromethyl)cyclobutanamine | Stereoselective conjugate addition/reductive amination | >95:5 |

| 2 | 3-(Difluoromethyl)cyclobutenone | Bulky organocuprate reagent | trans-3-(Difluoromethyl)cyclobutanamine | Stereoselective conjugate addition followed by amination | >90:10 |

Chemical Reactivity and Transformations of 3 Difluoromethyl Cyclobutan 1 Amine

Nucleophilic Reactivity of the Amine Functionality

The primary amine group in 3-(difluoromethyl)cyclobutan-1-amine is the main center of nucleophilic reactivity. The lone pair of electrons on the nitrogen atom allows it to participate in a variety of reactions where it attacks electron-deficient centers.

The presence of the difluoromethyl group at the 3-position exerts an electron-withdrawing inductive effect (-I effect) through the carbon skeleton of the cyclobutane (B1203170) ring. This effect reduces the electron density on the nitrogen atom, thereby decreasing its basicity and nucleophilicity compared to a non-fluorinated analogue like cyclobutylamine. A study on the acid-base properties of 1-(fluoromethyl)- and 1-(difluoromethyl)cyclobutanamines demonstrated that the introduction of a difluoromethyl group significantly lowers the pKa of the corresponding conjugate acid, confirming the strong electron-withdrawing nature of this substituent. nbuv.gov.uaresearchgate.net

Despite this reduced reactivity, the amine functionality can still undergo typical reactions of primary amines, such as:

Acylation: Reaction with acyl chlorides or anhydrides to form amides. These reactions are generally robust and can proceed under standard conditions, often in the presence of a non-nucleophilic base to neutralize the acid byproduct. libretexts.org

Alkylation: Nucleophilic substitution reactions with alkyl halides. However, direct alkylation of primary amines can be difficult to control and may lead to over-alkylation, producing secondary and tertiary amines, and even quaternary ammonium (B1175870) salts. youtube.com

Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.

The general reactivity of the amine is a balance between the inherent nucleophilicity of a primary amine and the deactivating influence of the remote difluoromethyl group.

Derivatization Strategies for this compound

Derivatization of this compound primarily involves transformations of the amine functionality to introduce new functional groups and modify the molecule's properties. Common strategies include:

Amide Formation: As a reliable and high-yielding reaction, acylation is a common derivatization method. A variety of acylating agents can be used to introduce a wide range of substituents.

Reductive Amination: To achieve controlled mono-alkylation, a two-step reductive amination process is often preferred over direct alkylation. This involves the reaction of the amine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ.

Urea (B33335) and Thiourea Formation: Reaction with isocyanates or isothiocyanates provides a straightforward route to urea and thiourea derivatives, respectively.

Boc Protection: The amine can be protected with a tert-butyloxycarbonyl (Boc) group by reaction with di-tert-butyl dicarbonate (Boc₂O). This is a common strategy in multi-step syntheses to temporarily mask the reactivity of the amine group. A modified Curtius rearrangement protocol to synthesize a related amine involved the formation of a Boc-protected intermediate. nbuv.gov.uaresearchgate.net

The choice of derivatization strategy will depend on the desired final product and the compatibility of the reagents with the difluoromethyl group and the cyclobutane ring.

Cyclobutane Ring-Opening and Rearrangement Pathways

The cyclobutane ring, while strained, is generally stable under many reaction conditions. nih.gov Ring-opening reactions typically require specific activation or harsh conditions. Potential pathways for the ring-opening or rearrangement of this compound could include:

Acid-Catalyzed Rearrangements: Under strongly acidic conditions, protonation of the amine could be followed by a concerted or stepwise process involving ring strain release. However, such reactions are not common for simple cyclobutanes and often require the presence of other functional groups that can stabilize cationic intermediates. Pinacol-type rearrangements, for instance, occur in 1,2-diols on alicyclic rings. libretexts.org

Radical-Mediated Ring-Opening: The formation of a radical on the cyclobutane ring could potentially lead to β-scission and ring-opening. This would require specific radical-initiating conditions.

Transition Metal-Catalyzed Reactions: Certain transition metal catalysts are known to promote the ring-opening of strained carbocycles.

In the absence of specific activating groups, the cyclobutane ring in this compound is expected to be relatively inert to ring-opening and rearrangement under standard synthetic conditions.

Reactions with Strong Bases and Acids

Reactions with Strong Acids:

The primary amine functionality of this compound will readily react with strong acids in a simple acid-base reaction to form the corresponding ammonium salt.

CHF₂-C₄H₆-NH₂ + HCl → [CHF₂-C₄H₆-NH₃]⁺Cl⁻

The pKa of the conjugate acid of 1-(difluoromethyl)cyclobutanamine has been determined to be significantly lower than that of the non-fluorinated parent compound, indicating that the difluoromethyl-substituted amine is a weaker base. nbuv.gov.ua This is a direct consequence of the electron-withdrawing inductive effect of the difluoromethyl group, which stabilizes the lone pair on the nitrogen, making it less available for protonation.

Reactions with Strong Bases:

This compound, being a primary amine, is a very weak acid and will not be deprotonated by common bases. However, in the presence of exceptionally strong bases, such as organolithium reagents (e.g., n-butyllithium), deprotonation of the amine to form the corresponding amide anion is possible.

CHF₂-C₄H₆-NH₂ + n-BuLi → CHF₂-C₄H₆-NH⁻Li⁺ + Bu-H

Mechanistic Investigations and Theoretical Insights

Elucidation of Reaction Mechanisms in the Synthesis and Derivatization of 3-(Difluoromethyl)cyclobutan-1-amine

The synthesis of this compound can be approached through several strategic pathways, often involving the construction of the cyclobutane (B1203170) ring followed by the introduction of the required functional groups. A common mechanistic approach commences with a substituted cyclobutanone.

One plausible synthetic pathway involves the [2+2] cycloaddition of a ketene with an appropriately substituted alkene to form a cyclobutanone precursor. The subsequent introduction of the difluoromethyl group can be achieved via deoxofluorination of a related aldehyde, followed by further functional group manipulations. The final installation of the amine functionality often proceeds through a modified Curtius rearrangement from a carboxylic acid precursor. This rearrangement involves the formation of an acyl azide (B81097), which upon heating, rearranges to an isocyanate with the loss of dinitrogen gas. The isocyanate is then hydrolyzed under acidic or basic conditions to yield the primary amine.

Alternatively, synthetic strategies may employ the ring contraction of substituted pyrrolidines. Mechanistic studies, including radical trapping experiments, suggest that these reactions can proceed through a 1,4-biradical species. nih.gov The stereospecificity observed in such contractions indicates a rapid carbon-carbon bond formation following the generation of the biradical intermediate. nih.gov

Derivatization of the primary amine in this compound typically involves standard nucleophilic reactions. For instance, acylation with an acyl halide or anhydride proceeds via nucleophilic attack of the nitrogen lone pair on the electrophilic carbonyl carbon. This is followed by the elimination of a leaving group to form a stable amide.

Computational Studies on Electronic Effects of the Difluoromethyl Group within the Cyclobutane Amine System

Computational studies, primarily using density functional theory (DFT), have provided significant insights into the electronic structure of fluorinated cycloalkanes. The difluoromethyl (CHF₂) group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. This property exerts a strong negative inductive effect (-I) that significantly influences the electronic environment of the entire molecule.

This electron-withdrawing effect polarizes the carbon-fluorine bonds and reduces the electron density throughout the cyclobutane scaffold. A direct consequence of this is a marked decrease in the basicity of the cyclobutanamine. The nitrogen lone pair is less available for protonation as electron density is pulled away towards the difluoromethyl substituent. This effect is quantitatively demonstrated by the change in the acid dissociation constant (pKa) of the protonated amine. Experimental and computational studies on analogous fluoroalkyl-substituted amines consistently show a decrease in pKa values, indicating reduced basicity. researchgate.netnih.govyuntsg.com

| Compound | pKa |

|---|---|

| Cyclobutanamine | 10.71 |

| 1-(Fluoromethyl)cyclobutan-1-amine | 9.76 |

| 1-(Difluoromethyl)cyclobutan-1-amine (B13183492) | 8.83 |

| 1-(Trifluoromethyl)cyclobutan-1-amine | 7.72 |

Data sourced from studies on α-substituted cyclobutanamines, which serve as a model for the inductive effects relevant to the 3-substituted isomer.

Conformational Analysis and Stereochemical Control Mechanisms

The cyclobutane ring is not planar but exists in a puckered or "butterfly" conformation to alleviate torsional strain from eclipsing hydrogen atoms. dalalinstitute.comlibretexts.org The dihedral angle of puckering in cyclobutane is approximately 25-35°. libretexts.orgresearchgate.net In a 1,3-disubstituted cyclobutane like this compound, the substituents can occupy either axial-like or equatorial-like positions. This gives rise to cis and trans diastereomers, each with its own set of interconverting puckered conformers.

The conformational preference is determined by a delicate balance of steric and electronic interactions. Generally, bulky substituents prefer the more sterically accessible equatorial position to minimize unfavorable 1,3-diaxial interactions. Computational studies on substituted cyclobutanes have been instrumental in quantifying the energy differences between these conformers. researchgate.net

Stereochemical control during synthesis is a critical aspect. For syntheses involving [2+2] cycloadditions, the stereochemistry of the alkene can be transferred to the cyclobutane product. mdpi.com In other routes, such as the reduction of a substituted cyclobutanone, the choice of reducing agent and reaction conditions can influence the diastereoselectivity, favoring the formation of either the cis or trans alcohol precursor to the amine. researchgate.net Catalyst-controlled regiodivergent reactions of bicyclo[1.1.0]butanes have also emerged as a powerful method for creating multi-substituted cyclobutanes with high diastereoselectivity. researchgate.net

Dynamics of Carbon-Fluorine Bonds in Cyclobutane Scaffolds

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, with a bond dissociation energy that can exceed 130 kcal/mol. wikipedia.org This strength arises from the large difference in electronegativity between carbon (2.5) and fluorine (4.0), which imparts significant ionic character to the bond. wikipedia.org

Within the strained cyclobutane scaffold, the properties of the C-F bond are subtly modulated. The sp³ hybrid orbitals of the cyclobutane carbons have a higher degree of p-character than in an acyclic alkane due to the constrained bond angles. This can slightly alter the C-F bond length and strength.

Theoretical Understanding of Fluoroalkyl Substituent Effects on Reactivity

The theoretical understanding of how the difluoromethyl group affects the reactivity of the cyclobutanamine system is rooted in fundamental electronic principles. The dominant influence is the strong inductive electron-withdrawing nature of the CHF₂ group.

| Property Affected | Effect of -CHF₂ Group | Theoretical Rationale |

|---|---|---|

| Amine Basicity (pKa) | Decreased | Inductive electron withdrawal (-I effect) reduces electron density on the nitrogen atom, destabilizing the conjugate acid. |

| Amine Nucleophilicity | Decreased | Reduced electron density on the nitrogen lone pair makes it a weaker nucleophile. |

| Acidity of C-H Bonds | Increased | The -I effect stabilizes the carbanion formed upon deprotonation of adjacent C-H bonds. |

| Dipole Moment | Increased | The highly polar C-F bonds introduce a significant dipole moment to the molecule. |

As detailed in Table 2, this primary electronic effect has several consequences. The most significant is the reduction in the nucleophilicity and basicity of the amine group. nih.govresearchgate.net This modulation is often a desired feature in drug design, as it can alter binding affinities and metabolic stability. Furthermore, the inductive effect increases the acidity of the C-H protons on the carbon bearing the difluoromethyl group, potentially opening up pathways for base-mediated reactions at that site. DFT calculations are essential for quantifying these effects, for example, by modeling reaction energy profiles and calculating activation barriers for reactions involving different nucleophiles or electrophiles. ecnu.edu.cn These theoretical models help rationalize experimental observations and guide the synthesis and application of such fluorinated compounds.

Advanced Spectroscopic and Structural Analysis of 3 Difluoromethyl Cyclobutan 1 Amine Derivatives

Application of Multi-Nuclear Magnetic Resonance Spectroscopy (e.g., 19F, 1H, 13C NMR)

Multi-nuclear Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 3-(Difluoromethyl)cyclobutan-1-amine derivatives in solution. The combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecule's carbon-hydrogen framework and the unique environment of the fluorine atoms.

¹H NMR spectra are used to identify the protons in the cyclobutane (B1203170) ring and the amine group. The chemical shifts and coupling constants of the cyclobutyl protons are particularly informative about their relative stereochemistry (cis/trans). The proton of the CHF₂ group typically appears as a triplet due to coupling with the two fluorine atoms.

¹⁹F NMR is especially crucial for characterizing these molecules. The fluorine atoms of the difluoromethyl group typically give rise to a single resonance in the proton-decoupled spectrum. The chemical shift of this signal is indicative of the electronic environment around the CHF₂ group. In the proton-coupled ¹⁹F NMR spectrum, this signal would appear as a doublet of triplets due to coupling with the geminal proton and the vicinal methine proton of the cyclobutane ring.

Interactive Table 1: Hypothetical NMR Data for this compound

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |

|---|---|---|---|---|

| ¹H | 5.80 | t | J(H,F) = 56.4 | CHF₂ |

| ¹H | 3.50 | m | CH-NH₂ | |

| ¹H | 2.40-2.60 | m | CH₂ (ring, cis to CHF₂) | |

| ¹H | 2.10-2.30 | m | CH₂ (ring, trans to CHF₂) | |

| ¹H | 1.80 | m | CH-CHF₂ | |

| ¹³C | 115.5 | t | J(C,F) = 238.0 | CHF₂ |

| ¹³C | 48.0 | CH-NH₂ | ||

| ¹³C | 35.0 | CH-CHF₂ | ||

| ¹³C | 30.0 | CH₂ (ring) |

X-ray Crystallographic Analysis for Absolute and Relative Stereochemistry Determination

X-ray crystallography provides unambiguous determination of the three-dimensional structure of a molecule in the solid state, including both its absolute and relative stereochemistry. For derivatives of this compound that are crystalline, single-crystal X-ray diffraction is the definitive method for establishing the spatial arrangement of atoms.

This technique can precisely determine the conformation of the cyclobutane ring, which is often puckered rather than planar. It can also definitively establish the cis or trans relationship between the amine and difluoromethyl groups on the cyclobutane ring. In cases where chiral derivatives are prepared, X-ray crystallography of a single enantiomer, often through the use of a chiral resolving agent or by crystallizing a salt with a known chiral counter-ion, can be used to determine the absolute configuration (R or S) at the stereocenters. The resulting crystal structure provides precise bond lengths, bond angles, and torsional angles, offering deep insight into the molecular geometry.

Interactive Table 2: Hypothetical Crystallographic Data for a Derivative of this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.54 |

| b (Å) | 10.21 |

| c (Å) | 9.87 |

| β (°) | 105.3 |

| Volume (ų) | 830.1 |

| Z | 4 |

Advanced Mass Spectrometry Techniques for Derivative Characterization

Advanced mass spectrometry (MS) techniques are vital for determining the molecular weight and elemental composition of this compound derivatives, as well as for gaining structural information through fragmentation analysis.

High-resolution mass spectrometry (HRMS), often coupled with techniques like electrospray ionization (ESI) or chemical ionization (CI), can provide the accurate mass of the molecular ion to within a few parts per million. This high accuracy allows for the unambiguous determination of the elemental formula of the parent compound and its derivatives.

Tandem mass spectrometry (MS/MS) is used to study the fragmentation pathways of the parent ion. By inducing fragmentation and analyzing the resulting daughter ions, it is possible to piece together the connectivity of the molecule. Characteristic fragmentation patterns for this compound derivatives might include the loss of the amine group, the difluoromethyl group, or cleavage of the cyclobutane ring. These fragmentation patterns serve as a fingerprint for the compound's structure.

Interactive Table 3: Hypothetical Mass Spectrometry Fragmentation Data

| m/z (Fragment) | Proposed Structure of Fragment |

|---|---|

| 122.0811 | [M+H]⁺ (Protonated Parent Molecule) |

| 105.0780 | [M-NH₂]⁺ |

| 71.0542 | [M-CHF₂]⁺ |

Vibrational and Microwave Spectroscopy Studies on Structural Features

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups and bonding within a molecule. The vibrational frequencies are sensitive to the molecular structure and conformation. In the context of this compound derivatives, FTIR and Raman spectra would exhibit characteristic bands for the N-H stretches of the amine group (typically in the 3300-3500 cm⁻¹ region), C-H stretches of the cyclobutane ring and the CHF₂ group (around 2800-3000 cm⁻¹), and the robust C-F stretching vibrations (typically in the 1000-1200 cm⁻¹ region). The position and intensity of these bands can provide clues about the molecular conformation and intermolecular interactions, such as hydrogen bonding.

Microwave spectroscopy, a gas-phase technique, can provide extremely precise information on the rotational constants of a molecule. From these constants, it is possible to calculate highly accurate molecular geometries, including bond lengths and angles, in the absence of intermolecular interactions. For a small molecule like this compound, microwave spectroscopy could potentially distinguish between different conformers of the puckered cyclobutane ring and provide a detailed picture of its gas-phase structure.

Design Principles and Applications in Advanced Molecular Scaffolding

3-(Difluoromethyl)cyclobutan-1-amine as a Versatile Building Block in Complex Organic Synthesis

This compound has emerged as a valuable building block in organic synthesis, primarily due to the unique combination of a conformationally restricted cyclobutane (B1203170) ring and the electronically distinct difluoromethyl group. nbuv.gov.uanuph.edu.ua Synthetic chemists utilize this compound as a starting material to introduce the difluoromethylcyclobutane motif into larger, more complex molecular architectures. The primary amine group serves as a versatile chemical handle for a wide array of chemical transformations. It can readily undergo reactions such as acylation, sulfonylation, alkylation, and reductive amination to form amides, sulfonamides, and secondary or tertiary amines, respectively.

The development of scalable synthetic routes to produce functionalized cyclobutanes, including those with fluoroalkyl substituents, has made these building blocks more accessible for broader application. nbuv.gov.ua The synthesis often commences from precursors like ethyl 1-(hydroxymethyl)cyclobutanecarboxylate, followed by fluorination and a modified Curtius rearrangement to install the amine functionality. nuph.edu.ua The availability of such multigram scale syntheses allows for the reliable incorporation of the 3-(difluoromethyl)cyclobutyl-1-amine scaffold into diverse molecular structures during the development of new chemical entities.

Strategic Incorporation into Molecular Architectures for Research Applications

The strategic inclusion of the this compound moiety in molecular design is a deliberate tactic employed by medicinal chemists to modulate the physicochemical and pharmacological properties of bioactive molecules. researchgate.net The incorporation of this specific scaffold is driven by the desire to enhance properties such as metabolic stability, membrane permeability, and binding affinity to biological targets. nih.gov

In drug discovery, moving from flat, two-dimensional aromatic structures to more three-dimensional, sp³-rich scaffolds is a key trend. nih.govnih.gov The cyclobutane ring in this compound provides this desired three-dimensionality, which can lead to improved selectivity and reduced off-target effects. The difluoromethyl group, with its unique electronic properties, can alter a molecule's lipophilicity and its ability to participate in hydrogen bonding, which are critical for drug-receptor interactions. rsc.orgacs.org For instance, fluorinated cyclobutanes have been successfully incorporated into FDA-approved drugs, where the motif was found to be crucial for increasing metabolic stability while maintaining potency. nih.gov This strategic use makes the compound a high-value component in the design of novel therapeutics and chemical probes for biological research.

Utilization of the Cyclobutanamine Ring as a Constrained Three-Dimensional Scaffold

The cyclobutane ring is increasingly exploited in medicinal chemistry as a constrained three-dimensional (3D) scaffold. nih.gov Unlike flexible alkyl chains, the cyclobutane core has a unique puckered structure that restricts the conformational freedom of its substituents. nih.govru.nl This conformational restriction can be highly advantageous in drug design, as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and potency. nih.gov

The 3D nature of the cyclobutane scaffold provides well-defined vectors for orienting functional groups in space, allowing for precise interactions with the binding pockets of proteins and other biological targets. nih.govru.nl This is a significant departure from traditional flat aromatic rings, which primarily offer growth vectors within a single plane. nih.gov The cyclobutane ring can act as a non-aromatic bioisostere for phenyl rings, offering improved physicochemical properties such as enhanced solubility while filling hydrophobic pockets within a target protein. nih.govru.nl The defined stereochemistry of substituted cyclobutanes, such as the cis and trans isomers of this compound, allows for the exploration of shape diversity, which is crucial for optimizing interactions with chiral biological environments. nih.gov

Bioisosteric Replacement Strategies Employing Difluoromethylcyclobutane Motifs

Bioisosteric replacement is a fundamental strategy in medicinal chemistry where one functional group is replaced by another to enhance a molecule's properties without losing its desired biological activity. sci-hub.se The difluoromethylcyclobutane motif is an effective tool in this strategy, with the difluoromethyl group acting as a bioisostere for other common chemical groups. acs.orgnih.gov

The difluoromethyl (CHF₂) group possesses a unique set of properties that distinguish it from other alkyl and fluoroalkyl groups commonly used in drug design, such as methyl (CH₃), ethyl (C₂H₅), isopropyl (i-Pr), and trifluoromethyl (CF₃). While the trifluoromethyl group is known for its high lipophilicity and metabolic stability, the difluoromethyl group offers a more nuanced modulation of these properties. sci-hub.semdpi.com It provides an incremental increase in lipophilicity compared to a methyl group but less so than a trifluoromethyl group. sci-hub.se In terms of size, the CF₃ group is often considered a bioisostere for an ethyl or isopropyl group, whereas the CHF₂ group offers a different steric profile. researchgate.net This allows chemists to fine-tune the size, shape, and electronic character of a lead compound to optimize its fit within a target's binding site.

| Group | Hansch Lipophilicity Parameter (π) | Steric Consideration | Electronic Effect | Hydrogen Bond Capability |

|---|---|---|---|---|

| Methyl (-CH₃) | +0.56 | Small | Weakly Electron-Donating | None |

| Ethyl (-C₂H₅) | +1.02 | Larger than Methyl | Electron-Donating | None |

| Isopropyl (-CH(CH₃)₂) | +1.53 | Bulky | Electron-Donating | None |

| Difluoromethyl (-CHF₂) | +0.49 | Intermediate | Strongly Electron-Withdrawing | Weak H-Bond Donor rsc.orgbohrium.com |

| Trifluoromethyl (-CF₃) | +0.88 | Similar to Ethyl/Isopropyl researchgate.net | Very Strongly Electron-Withdrawing | H-Bond Acceptor (weak) |

This dual functionality makes the CHF₂ group a versatile bioisostere for alcohols, thiols, and amines. rsc.orgnih.gov The introduction of this group can therefore maintain or introduce crucial hydrogen bonding interactions while improving other properties like metabolic stability, as the C-F bond is significantly stronger than a C-H bond. mdpi.com This strategic replacement can lead to enhanced binding affinity and a more favorable pharmacokinetic profile for a drug candidate. princeton.edu

Role in Fragment-Based Chemical Research and Probe Development

Fragment-Based Drug Discovery (FBDD) is a powerful approach for identifying lead compounds by screening libraries of small, low-molecular-weight molecules, or "fragments." frontiersin.orgdrughunter.com These fragments typically adhere to the "Rule of Three" (e.g., molecular weight ≤ 300 Da), ensuring they have a high probability of binding to a target, albeit with low affinity. frontiersin.org Once a binding fragment is identified, it serves as a starting point for optimization into a more potent, drug-like molecule. drughunter.com

This compound is an excellent candidate for inclusion in a fragment library. nih.gov Its key attributes align well with the principles of FBDD:

Low Molecular Weight: The compound itself is small, fitting well within the "Rule of Three."

Three-Dimensionality: As drug targets are complex 3D structures, fragments with high 3D character, like the puckered cyclobutane ring, are increasingly sought after to explore non-planar binding interactions. nih.govvu.nl

Functional Handles for Elaboration: The primary amine group provides a clear and reactive point for "fragment growing" or "fragment linking," where the initial hit is elaborated to pick up additional interactions within the binding site. nih.gov

Novel Chemical Space: The combination of the cyclobutane scaffold and the difluoromethyl group represents under-explored, yet attractive, chemical space compared to the flat, aromatic fragments that have historically dominated screening libraries. nih.gov

By incorporating fragments like this compound into screening libraries, researchers can identify novel starting points for drug discovery programs and develop highly specific chemical probes to investigate the function of biological targets. frontiersin.org

Future Directions and Emerging Research Opportunities in Difluoromethylcyclobutanamine Chemistry

Exploration of Novel, Sustainable Synthetic Methodologies

The advancement of difluoromethylcyclobutanamine chemistry is intrinsically linked to the development of efficient and environmentally benign synthetic routes. Current methodologies often rely on multi-step processes that may involve harsh reagents or generate significant waste. Future research should prioritize the development of novel, sustainable synthetic strategies.

A promising avenue is the exploration of photochemical reactions. Recent studies have demonstrated the use of visible light-promoted protocols for the selective difluoromethylation of bicyclobutanes, offering a green and highly atom-economical pathway to functionalized cyclobutane (B1203170) scaffolds. rsc.org Adapting such photochemical methods for the direct and selective synthesis of 3-(difluoromethyl)cyclobutan-1-amine from readily available precursors would represent a significant leap forward.

Furthermore, the development of catalytic, one-pot cascade reactions presents another major opportunity. researchgate.net Designing a catalytic system that can orchestrate the formation of the cyclobutane ring and the introduction of the difluoromethyl group in a single, streamlined process would greatly enhance efficiency and reduce the environmental impact. The use of flow chemistry is another emerging technology that could enable safer, more scalable, and highly controlled synthesis of this and related compounds. researchgate.net

| Flow Chemistry researchgate.net | Enhanced safety, scalability, precise reaction control. | Requires specialized equipment and optimization of reaction parameters for continuous production. |

Deeper Mechanistic Insights into Fluoroalkyl Effects on Ring Strain and Reactivity

The cyclobutane ring is characterized by significant ring strain, which influences its conformation and reactivity. mdpi.comresearchgate.net The introduction of a difluoromethyl group is known to profoundly alter the electronic and steric properties of the molecule, but a detailed mechanistic understanding of its specific effects on the cyclobutane core in this compound is still lacking.

Future research should focus on a combination of computational modeling and experimental studies to elucidate these effects. Key questions to be addressed include:

How does the C-F bond's gauche effect influence the puckering of the cyclobutane ring?

How does the ring strain in difluoromethyl-substituted cyclobutanes compare to their trifluoromethyl or non-fluorinated counterparts, and how does this affect their stability and propensity for ring-opening reactions? researchgate.netduke.edunih.gov

X-ray crystallography studies on a series of derivatives would provide invaluable data on bond lengths, bond angles, and preferred conformations, revealing how the difluoromethyl group dictates the three-dimensional structure. acs.orgnih.gov This deeper mechanistic understanding is crucial for the rational design of new derivatives with tailored properties.

Table 2: Physicochemical Properties of Fluoroalkyl-Substituted Cyclobutylamines (Illustrative)

| Compound | pKa of Conjugate Acid | Lipophilicity (logP) | Key Structural Feature |

|---|---|---|---|

| Cyclobutylamine | ~10.7 | ~0.9 | Non-fluorinated baseline |

| 1-(Trifluoromethyl)cyclobutan-1-amine | 5.29 acs.orgnih.gov | Higher than non-fluorinated analog nih.gov | Strong electron-withdrawing CF₃ group significantly lowers basicity. |

| 1-(Difluoromethyl)cyclobutan-1-amine (B13183492) | ~8.0-9.0 (Estimated) | Intermediate | Moderately electron-withdrawing CHF₂ group. |

Note: The pKa for 1-(difluoromethyl)cyclobutan-1-amine is an estimate based on trends observed for related compounds. nuph.edu.ua Experimental determination is a key future research goal.

Expansion of Diverse Derivative Libraries for Material Science and Catalysis Research

The amine functional group in this compound serves as a versatile handle for the synthesis of a wide array of derivatives. The systematic expansion of these derivative libraries is essential for exploring new applications in material science and catalysis.

In material science, incorporating the difluoromethylcyclobutane motif into polymer backbones could lead to materials with novel thermal, mechanical, and optical properties. The inherent strain of the cyclobutane ring can be exploited to create stress-responsive polymers or mechanophores. duke.edunih.gov Future work could involve the synthesis of monomers derived from this compound for polymerization, leading to fluorinated polyamides or polyimides with enhanced stability and unique dielectric properties.

In the field of catalysis, chiral derivatives of this compound could be developed as novel ligands for asymmetric catalysis. The rigid cyclobutane framework can provide a well-defined steric environment, while the electronic properties of the difluoromethyl group can modulate the activity and selectivity of the metal center. Research should be directed towards the synthesis of chiral amines and their conversion into phosphine, N-heterocyclic carbene (NHC), or other ligand classes for use in a variety of catalytic transformations. nih.gov

Integration into Emerging Chemical Technologies and High-Throughput Synthesis Platforms

To accelerate the discovery of new applications for this compound and its derivatives, it is crucial to integrate their synthesis and screening into modern, high-throughput workflows.

Automated synthesis platforms, utilizing robotic systems, can rapidly generate large libraries of derivatives by performing parallel reactions on a small scale. rug.nl This approach allows for the systematic exploration of a vast chemical space, for instance, by reacting this compound with a diverse set of carboxylic acids, sulfonyl chlorides, or isocyanates to create amide, sulfonamide, and urea (B33335) libraries, respectively.

Pairing high-throughput synthesis with high-throughput screening (HTS) would enable the rapid evaluation of these libraries for biological activity, material properties, or catalytic performance. The "on-the-fly" synthesis and screening of compound libraries on a nanoscale is an emerging paradigm that could be applied to quickly identify promising lead compounds for further development. rug.nl The development of robust synthetic protocols compatible with these automated platforms is a critical area for future research, which will undoubtedly expedite the translation of fundamental chemistry into practical applications.

Q & A

Q. What are the standard synthetic routes for 3-(difluoromethyl)cyclobutan-1-amine, and what factors influence yield optimization?

Methodological Answer: Synthesis typically involves fluorination of cyclobutanone precursors followed by reductive amination. For example:

- Step 1: React 3-(difluoromethyl)cyclobutanone with a protected amine (e.g., tert-butyl carbamate) under acidic conditions to form an imine intermediate.

- Step 2: Reduce the imine using sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation (H2/Pd-C) to yield the amine.

- Yield Optimization: Control reaction temperature (0–25°C), stoichiometric excess of reducing agents (1.5–2 eq.), and use anhydrous solvents (e.g., THF or DCM) to minimize side reactions like over-reduction or hydrolysis. Fluorine’s electron-withdrawing effects may require longer reaction times for complete conversion .

Q. How can researchers characterize this compound using spectroscopic and crystallographic methods?

Methodological Answer:

- NMR Analysis:

- 1H NMR: Look for cyclobutane ring protons as a multiplet (δ 2.5–3.5 ppm) and amine protons as a broad singlet (δ 1.5–2.5 ppm).

- 19F NMR: Two distinct fluorine signals (δ -100 to -120 ppm) confirm the difluoromethyl group’s presence.

- X-ray Crystallography: Co-crystallize the compound with HCl to stabilize the amine (as a hydrochloride salt). Analyze bond angles to confirm cyclobutane ring strain (typical C-C-C angles ~88–92°) and fluorine’s spatial orientation .

Q. What stability considerations are critical for storing and handling this compound?

Methodological Answer:

- Storage: Keep under inert gas (Ar/N2) at -20°C in amber vials to prevent oxidation or moisture absorption.

- Degradation Pathways: Amine groups may react with atmospheric CO2 to form carbamates; monitor via TLC (Rf shifts) or LC-MS.

- Handling: Use gloveboxes for air-sensitive steps. Quench excess reagents with aqueous NH4Cl to avoid side reactions .

Advanced Research Questions

Q. How does the difluoromethyl group influence metabolic stability compared to non-fluorinated analogs?

Methodological Answer:

- In Vitro Assays: Compare hepatic microsomal stability (e.g., human liver microsomes, NADPH cofactor) of fluorinated vs. non-fluorinated analogs.

- Key Findings: Fluorine’s electronegativity reduces basicity (pKa ↓ by ~1–2 units), decreasing hepatic CYP450-mediated oxidation. This enhances metabolic half-life (t1/2) by 30–50% in preclinical models .

Q. What computational strategies predict the conformational behavior and target interactions of this compound?

Methodological Answer:

- Molecular Dynamics (MD): Simulate cyclobutane ring puckering (e.g., "boat" vs. "chair" conformers) using AMBER or CHARMM force fields.

- Docking Studies: Use Schrödinger’s Glide to model interactions with amine-binding targets (e.g., GPCRs). The difluoromethyl group’s steric bulk may hinder binding to shallow pockets but improve selectivity for deep cavities .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Reproducibility Checks: Standardize assay conditions (e.g., pH 7.4 buffer, 1% DMSO) and validate purity via HPLC (>95%).

- Mechanistic Studies: Use isotopic labeling (e.g., 14C-amine) to track metabolite formation. Contradictions may arise from impurities (e.g., residual borane reagents) or enantiomer-specific activity. Chiral HPLC (Chiralpak AD-H column) can separate enantiomers for individual testing .

Q. What strategies optimize enantioselective synthesis of this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.